molecular formula C18H28N2O5S B2924865 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1788666-36-3

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2924865
CAS No.: 1788666-36-3
M. Wt: 384.49
InChI Key: AMIYJYGUNHPIMN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H28N2O5S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, has been synthesized to explore their effect on gastrointestinal motility, targeting the serotonin 4 receptor as selective agonists. These derivatives have shown potential in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential as novel prokinetic agents with reduced side effects due to selective receptor targeting (Sonda et al., 2004).

Enantioselective Total Synthesis of Alkaloids

A method for the enantioselective total synthesis of indolizidines, including (-)-167B, (-)-209D, (-)-209B, and (-)-207A, utilizing acetylenic sulfones and beta and gamma-chloroamines, has been developed. This approach demonstrates the utility of such compounds in the synthesis of complex molecular structures, offering pathways to natural products with significant biological activity (Back & Nakajima, 2000).

Antiinflammatory Activity

The synthesis and evaluation of ibuprofen analogs have shown that certain derivatives exhibit potent antiinflammatory activity, as demonstrated through the carrageenan-induced rat paw edema method. These findings suggest a potential therapeutic application for inflammatory conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).

Facile Access to Bicyclic Sultams

Research into the synthesis of bicyclic sultams, utilizing methyl 1-sulfonylcyclopropane-1-carboxylate moieties, has provided a novel method for creating these compounds. These sultams could have various applications, including as building blocks for pharmaceuticals or as ligands in catalytic processes (Rassadin et al., 2009).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. This research is particularly relevant for the development of antidementia agents, with some compounds showing high potency and selectivity, highlighting their potential for therapeutic use (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-18(22,12-14-4-6-16(25-2)7-5-14)13-19-17(21)15-8-10-20(11-9-15)26(3,23)24/h4-7,15,22H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIYJYGUNHPIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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